molecular formula C20H24N2O2 B5746673 N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea

Número de catálogo B5746673
Peso molecular: 324.4 g/mol
Clave InChI: COICAVVRBNKTHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea, commonly known as A771726, is a drug that belongs to the class of Janus kinase (JAK) inhibitors. It is a small molecule that has been shown to have potential therapeutic applications in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mecanismo De Acción

The mechanism of action of A771726 involves the inhibition of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, which are involved in the signaling pathways of various cytokines. When cytokines bind to their receptors on the surface of immune cells, N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2 are activated, leading to the phosphorylation of signal transducer and activator of transcription (STAT) proteins. The phosphorylated STAT proteins then translocate to the nucleus and activate the transcription of genes that are involved in immune responses. By inhibiting N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, A771726 can block this signaling pathway, leading to the suppression of immune responses.
Biochemical and Physiological Effects:
A771726 has been shown to have potent anti-inflammatory and immunosuppressive effects in various preclinical models of autoimmune diseases. In vitro studies have shown that A771726 can inhibit the production of pro-inflammatory cytokines, such as IL-6, IL-12, and IFN-γ, by immune cells. In vivo studies have shown that A771726 can reduce the severity of inflammation and tissue damage in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, A771726 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

A771726 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a high potency and selectivity for N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, which makes it a useful tool for studying the signaling pathways of cytokines. However, there are also some limitations to using A771726 in lab experiments. It is a relatively new drug, and its long-term safety and efficacy in humans are not yet fully understood. Furthermore, its high potency and selectivity for N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2 may limit its use in studying the signaling pathways of other cytokines.

Direcciones Futuras

There are several future directions for the research and development of A771726. One potential direction is to investigate its therapeutic potential in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its use in combination with other drugs, such as tumor necrosis factor (TNF) inhibitors, to achieve better therapeutic outcomes. Furthermore, the development of more selective N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea inhibitors that target specific N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea isoforms may lead to the discovery of new therapeutic targets for autoimmune diseases.

Métodos De Síntesis

The synthesis of A771726 involves several steps, including the reaction of 4-methoxyphenyl isocyanate with 3-isopropenylphenylacetic acid, followed by the reaction of the resulting intermediate with 1,1-dimethylethylamine and HCl. The final product is obtained by reacting the intermediate with N-methyl-N-(4-pyridinyl)urea. The overall yield of the synthesis is approximately 30%, and the purity of the final product is greater than 99%.

Aplicaciones Científicas De Investigación

A771726 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in autoimmune diseases. In vitro studies have shown that A771726 inhibits the activity of N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, which are key enzymes involved in the signaling pathways of various cytokines, including interleukin-6 (IL-6), IL-12, and interferon-gamma (IFN-γ). By inhibiting N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea1 and N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(4-methoxyphenyl)urea2, A771726 can block the downstream signaling of these cytokines, leading to the suppression of immune responses.

Propiedades

IUPAC Name

1-(4-methoxyphenyl)-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)15-7-6-8-16(13-15)20(3,4)22-19(23)21-17-9-11-18(24-5)12-10-17/h6-13H,1H2,2-5H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COICAVVRBNKTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.